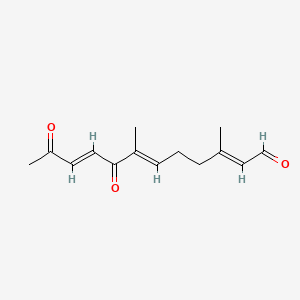

3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

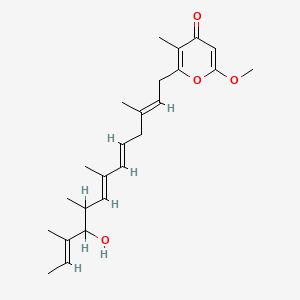

3,7-dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal is a monoterpenoid.

Applications De Recherche Scientifique

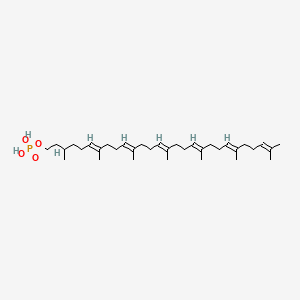

Inhibition of Squalene Synthetase : A study by de Montellano et al. (1977) synthesized pyrophosphates of farnesol analogues, including compounds with similar structures to 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal. These compounds were found to inhibit the incorporation of labeled farnesyl pyrophosphate into squalene, suggesting potential applications in the study of cholesterol biosynthesis and related metabolic pathways (de Montellano et al., 1977).

Insect Pheromone Synthesis : In 2017, Chiluwal et al. researched the synthesis of synthetic pheromones for the azuki bean beetle. They explored the attractiveness of male beetles to blends of homofarnesals, closely related to this compound. This study highlights the compound's potential application in pest management and ecological studies (Chiluwal et al., 2017).

Molecular Synthesis and Chemistry : Research by Melder et al. (1992) on the synthesis of highly functionalized, saturated, and unsaturated pentagonal dodecahedranes involved precursor compounds structurally similar to this compound. This indicates its relevance in complex organic syntheses and the construction of novel molecular structures (Melder et al., 1992).

Basidiomycete Biotransformation : A study by Onken and Berger (1999) on the biotransformation of citronellol by the basidiomycete Cystoderma carcharias produced 3,7-dimethyl-1,6,7-octanetriol, closely related to the compound . This highlights its potential applications in biotransformation studies and the production of flavor components (Onken & Berger, 1999).

Gyrinidal Synthesis in Beetles : A study by Meinwald et al. (1972) found that certain beetle species produce a compound named gyrinidal in their defensive glands, which is structurally similar to this compound. This discovery contributes to our understanding of natural defense mechanisms in insects (Meinwald et al., 1972).

Propriétés

Numéro CAS |

36518-11-3 |

|---|---|

Formule moléculaire |

C14H18O3 |

Poids moléculaire |

234.29 g/mol |

Nom IUPAC |

(2E,6E,9E)-3,7-dimethyl-8,11-dioxododeca-2,6,9-trienal |

InChI |

InChI=1S/C14H18O3/c1-11(9-10-15)5-4-6-12(2)14(17)8-7-13(3)16/h6-10H,4-5H2,1-3H3/b8-7+,11-9+,12-6+ |

Clé InChI |

PQXIJIXNDRFJBT-WWUHPALESA-N |

SMILES isomérique |

C/C(=C\C=O)/CC/C=C(\C)/C(=O)/C=C/C(=O)C |

SMILES |

CC(=CC=O)CCC=C(C)C(=O)C=CC(=O)C |

SMILES canonique |

CC(=CC=O)CCC=C(C)C(=O)C=CC(=O)C |

Synonymes |

gyrinidal gyrinidal, (Z,E,E)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

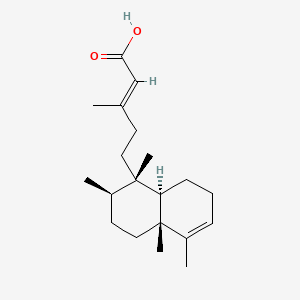

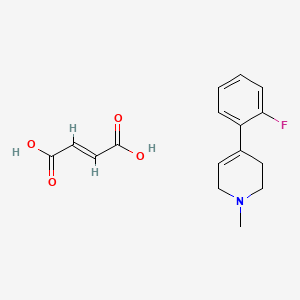

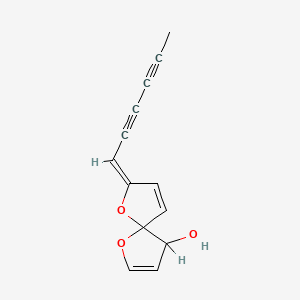

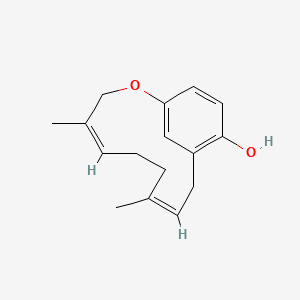

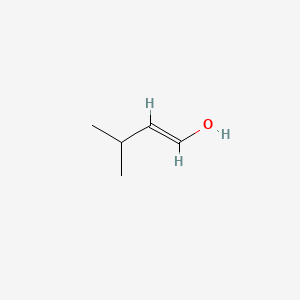

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)

![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)

![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)

![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)

![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)

![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1230915.png)